N,N,3,3-Tetramethyl-2,3-dihydro-1-benzofuran-6-sulfonamide
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Overview
Description
N,N,3,3-Tetramethyl-2,3-dihydro-1-benzofuran-6-sulfonamide is a synthetic organic compound with a unique structure that combines the benzofuran ring system with sulfonamide functionality
Preparation Methods
The synthesis of N,N,3,3-Tetramethyl-2,3-dihydro-1-benzofuran-6-sulfonamide can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions, followed by sulfonation to introduce the sulfonamide group . Industrial production methods may involve the use of transition-metal catalysis for efficient and scalable synthesis .
Chemical Reactions Analysis
N,N,3,3-Tetramethyl-2,3-dihydro-1-benzofuran-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Scientific Research Applications
N,N,3,3-Tetramethyl-2,3-dihydro-1-benzofuran-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N,N,3,3-Tetramethyl-2,3-dihydro-1-benzofuran-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the benzofuran ring can interact with various biological receptors . These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
N,N,3,3-Tetramethyl-2,3-dihydro-1-benzofuran-6-sulfonamide can be compared with other benzofuran derivatives and sulfonamide compounds:
Properties
Molecular Formula |
C12H17NO3S |
---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
N,N,3,3-tetramethyl-2H-1-benzofuran-6-sulfonamide |
InChI |
InChI=1S/C12H17NO3S/c1-12(2)8-16-11-7-9(5-6-10(11)12)17(14,15)13(3)4/h5-7H,8H2,1-4H3 |
InChI Key |
ZZXCOBMTPCTVDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=C1C=CC(=C2)S(=O)(=O)N(C)C)C |
Origin of Product |
United States |
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